molecular formula C11H14N2O2 B5771867 N-[2-(acetylamino)phenyl]propanamide

N-[2-(acetylamino)phenyl]propanamide

Cat. No.: B5771867
M. Wt: 206.24 g/mol
InChI Key: XKZAPNGDKHGQEI-UHFFFAOYSA-N
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Description

N-[2-(Acetylamino)phenyl]propanamide (CAS: 60751-77-1) is a propanamide derivative featuring a phenyl ring substituted with an acetylamino group at the 2-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.

Properties

IUPAC Name

N-(2-acetamidophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(15)13-10-7-5-4-6-9(10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZAPNGDKHGQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Analogs

The compound is compared to structurally related propanamide derivatives (Table 1), differing in substituents on the phenyl ring or adjacent functional groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key References
N-[2-(Acetylamino)phenyl]propanamide C₁₁H₁₃NO₂ 191.23 2-acetylamino phenyl
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide C₁₈H₁₈N₂O₃ 310.34 2-oxamoyl phenyl, 4-methylphenyl
2-[(4-Acetamidophenyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide C₁₈H₁₆ClF₃N₂O₂S 416.84 4-acetamido phenyl, sulfanyl, Cl, CF₃
N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide C₁₇H₁₉N₃O₂S 329.42 4-acetylamino phenyl, thio, 4-aminophenyl
2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-((2-(N-(4-methylbenzyl)phenyl-sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide C₃₀H₂₈F₄N₄O₅S₂ 678.71 Fluoro, methylsulfonamido, trifluoromethyl pyridine

Structural Insights :

  • Substituent Diversity : The target compound lacks complex substituents (e.g., sulfonamido, trifluoromethyl) seen in analogs like those in and , which may enhance binding affinity but reduce synthetic accessibility .
  • Hydrogen Bonding : N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide forms R₂²(14) and R₂²(18) hydrogen-bonded rings , stabilizing its crystal lattice, a feature absent in the simpler target compound .
  • Thio/Sulfonyl Groups : Compounds with thio (e.g., ) or sulfonyl (e.g., ) linkages exhibit altered solubility and electronic properties compared to the acetylated phenyl group in the target compound .

Physical and Chemical Properties

Key Data (Table 2)

Compound Melting Point (°C) Density (g/cm³) LogP PSA (Ų)
This compound Not reported Not reported ~1.5* ~49.3*
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide Not reported 1.254 ~2.1* 67.4
N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide Not reported 1.27 (predicted) ~3.0* 92.34
2-[(4-Acetamidophenyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide Not reported Not reported ~4.05 92.34

*Predicted values based on structural analogs.

Observations :

  • LogP : Thio/sulfonyl derivatives (LogP ~3–4) are more lipophilic than the target compound, impacting bioavailability .

Spectroscopic and Crystallographic Data

  • Target Compound: No crystallographic data available.
  • N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide :
    • Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 9.2048 Å, b = 9.7717 Å, c = 10.4404 Å.
    • Stabilized by N–H⋯O and C–H⋯π interactions , forming extended chains along the b-axis .
  • 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-...propanamide (): Characterized by ¹H NMR (δ 1.45–8.20 ppm) and MS (m/z 679 [M+H]⁺) , providing benchmarks for structural validation .

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